molecular formula C9H5BrFN B2528020 3-Bromo-2-fluoroquinoline CAS No. 179488-06-3

3-Bromo-2-fluoroquinoline

Cat. No.: B2528020
CAS No.: 179488-06-3
M. Wt: 226.048
InChI Key: TZQPMQWGLQPGLG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol . Another approach involves the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, followed by transformation in the presence of strong acids .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination reactions under controlled conditions. The use of organometallic reagents and catalysts, such as palladium and nickel, is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines and thiols.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

    Reduction: The compound can be reduced to form 3-fluoroquinoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Cross-Coupling Reactions: Biaryl and alkynyl quinoline derivatives.

    Reduction: 3-Fluoroquinoline.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In the case of antibacterial activity, it may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer enhanced reactivity and biological activity. This dual substitution allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-bromo-2-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQPMQWGLQPGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179488-06-3
Record name 3-bromo-2-fluoroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution containing 3-bromoquinoline (1.0 g, 4.8 mmol) and iodine (1.22 g, 4.8 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (5 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metaisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (0.92 g). GC/MS analysis showed a 43% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2-fluoro-3-bromoquinoline (0.35 g, 74%); m.p. 75°-76° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.69 (CH2Cl2); (Found: C, 47.5; H, 2.1; N, 6.2. C9H5NBrF requires: C, 47.8; H, 2.2; N, 6.2%); δH (400 MHz, CDCl3, Me4Si) 7.55 ppm (1H, d d, JH5,H6 =JH6,H7 8.0, H-6), 7.74 (1H, d d d, JH7,H8 8.4, JH6,H7 7.2, JH5,H7 1.2, H-7), 7.76 (1H, d, JH5,H6 8.0, H-5), 7.91 (1H, d d, JH7,H8 8.4, JH6,H8 0.8, H-8), 8.42 (1H, d, JH4,F 8.4, H-4); δC (100 MHz, CDCl3, Me4Si) 104.0 (d, 2J 43.2, C-3), 126.6 (s, C-6), 127.0 (d, 4J 2.7, C-8), 128.0 (d, 5J 1.9, C-5) 128.0 (d, 4J 2.2, C-4a), 130.9 (d, 5J 1.1, C-7), 143.5 (d,3J 3.7, C-4), 144.2 (d, 3J15.1, C-8a), 157.3 (d 1J 238.1, C-2); δF (235 MHz, CDCl3, CFCl3) -60.8 ppm (s); m/z (E1+) 225 (M+, 100%), 227 (M+, 74), 146 (56), 126 (23), 101 (18), 75 (14).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
[Compound]
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
30 mL
Type
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution containing 3-bromoquinoline (1.0 g, 4.8mmol), iodine (1.22g, 4.8mmol) and triethylamine (0.48 g, 4.8 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (5 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (0.95 g). GC/MS analysis showed a 56% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2fluoro-3-bromoquinoline (0.52g, 85%); mp 75°-76° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.69 (CH2Cl2); (Found: C, 47.5; H, 2.1; N, 6.2. C9H5NBrF requires: C, 47.8; H, 2.2; N, 6.2%); δH (400 MHz, CDCl3, Me4Si) 7.55 ppm (1H, d d, JH5,H6 =JH6,H7 8.0, H-6), 7.74 (1H, d d d, JH7,H8 8.4, JH6,H7 7.2, JH5,H7 1.2, H-7), 7.76 (1H,d, JH5,H6 8.0, H-5), 7.91 (1H, d d, JH7,H8 8.4, JH6,H8 0.8, H-8), 8.42 (1H, d, JH4,F 8.4, H-4); δC (100 MHz, CDCl3, Me4Si) 104.0 (d, 2J 43.2, C-3), 126.6 (s, C-6), 127.0 (d, 4J 2.7, C-8), 128.0 (d, 5J 1.9, C-5) 128.0 (d, 4J 2.2, C-4a), 130.9 (d, 5J 1.1, C-7), 143.5 (d, 3J, 3.7, C-4), 144.2 (d, 3J 15.1, C-8a), 157.3 (d, 1J 238.1, C-2); δF (235 MHz, CDCl3, CFCl3) -60.8ppm (s); m/z (E1+) 225 (M+, 100%), 227 (M+, 74), 146 (56), 126 (23), 101 (18), 75 (14).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
5 mmol
Type
reactant
Reaction Step Four
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Name
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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